molecular formula C25H22FN3O2S B2824029 6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 866845-20-7

6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline

Cat. No. B2824029
CAS RN: 866845-20-7
M. Wt: 447.53
InChI Key: KLFKGILKLIOEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, also known as FPQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields of research including neuroscience, oncology, and infectious diseases.

Scientific Research Applications

Synthesis and Characterization

6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline and its derivatives are synthesized through various chemical processes for potential use in scientific research and pharmaceutical applications. For instance, Patel et al. (2011) developed a series of fluoropiperazinyl s-triazines, related to quinoline structures, demonstrating antimicrobial activities against a range of bacteria and fungi, indicating the compound's utility in developing antibacterial agents (Patel, Kumari, Rajani, & Chikhalia, 2011). Similarly, Chu and Claiborne (1987) described efficient syntheses of fluoro-quinoline carboxylic acid derivatives, showcasing the compound's versatility in chemical synthesis (Chu & Claiborne, 1987).

Pharmacological Activities

Research into the pharmacological activities of fluoroquinolone derivatives, including compounds structurally related to 6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, has been extensive. These compounds often exhibit potent antimicrobial activities. For example, the study by Patel et al. (2011) revealed that synthesized compounds showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in treating bacterial infections (Patel, Kumari, Rajani, & Chikhalia, 2011). Additionally, the work by Wang et al. (2011) on asymmetric hydrogenation of quinolines, including derivatives similar to the compound of interest, provides insight into the preparation of biologically active tetrahydroquinolines, which have applications in antibacterial treatments (Wang et al., 2011).

Antibacterial Agents

The quinoline and fluoroquinolone derivatives, akin to 6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, are frequently explored for their antibacterial properties. The study by Chu, Fernandes, and Pernet (1986) on benzothiazoloquinolone antibacterial agents demonstrated that such compounds have promising antibacterial activities, suggesting the potential use of similar compounds in developing new antibacterial drugs (Chu, Fernandes, & Pernet, 1986).

Enantioselective Synthesis

The research by Wang et al. (2011) into the enantioselective hydrogenation of quinolines provides a foundation for synthesizing enantiomerically pure compounds, which is crucial in drug development for ensuring the effectiveness and safety of pharmaceuticals (Wang et al., 2011).

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2S/c26-19-11-12-23-22(17-19)25(24(18-27-23)32(30,31)21-9-5-2-6-10-21)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1-12,17-18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFKGILKLIOEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline

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